molecular formula C28H25ClN2O4 B2806541 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-82-2

1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2806541
CAS No.: 631891-82-2
M. Wt: 488.97
InChI Key: MEQKQOKWAFKGGX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold with substituents influencing its physicochemical and biological properties. Key structural features include:

  • 7-Chloro substituent: Introduces electron-withdrawing effects, which may stabilize the molecule or influence reactivity .
  • 2-(2-(Dimethylamino)ethyl side chain: Contributes basicity and solubility in polar solvents, critical for pharmacokinetic behavior .

Synthesis: The compound is synthesized via cyclocondensation reactions under optimized conditions (e.g., hydrazine hydrate as a nucleophile in heated solvents) . Yields for such derivatives typically range from 40–75%, depending on substituent complexity .

Properties

CAS No.

631891-82-2

Molecular Formula

C28H25ClN2O4

Molecular Weight

488.97

IUPAC Name

7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25ClN2O4/c1-30(2)14-15-31-25(19-8-11-21(12-9-19)34-17-18-6-4-3-5-7-18)24-26(32)22-16-20(29)10-13-23(22)35-27(24)28(31)33/h3-13,16,25H,14-15,17H2,1-2H3

InChI Key

MEQKQOKWAFKGGX-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process often begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the benzyloxy and dimethylaminoethyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.

    Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific diseases or conditions. Further research could explore its efficacy and safety as a pharmaceutical agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs reported in the literature:

Compound Name 1-Substituent 2-Substituent 7-Substituent Molecular Formula Average Mass (g/mol) Key References
Target Compound 4-(Benzyloxy)phenyl 2-(Dimethylamino)ethyl Chloro C₃₀H₂₆ClN₂O₄ 538.99
1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Fluorophenyl 4-Methyl-2-pyridinyl Methyl C₂₄H₁₇FN₂O₃ 400.40
2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione N/A (Pyrano core) Phenyl N/A C₁₆H₁₁NO₃ 265.26
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Methyl Hydrogen C₁₉H₁₃NO₃ 303.31

Key Observations :

  • 2-Substituent: The dimethylaminoethyl chain improves water solubility relative to pyridinyl or alkyl groups, which may enhance bioavailability .
  • 7-Substituent : Chloro (electron-withdrawing) vs. methyl (electron-donating) alters electronic density, affecting binding to biological targets .

Insights :

  • Higher equivalents of hydrazine (7 eq.) are required for the target compound due to steric hindrance from the benzyloxy group, slightly reducing yield compared to simpler analogs .
  • Pyridinyl-containing derivatives (e.g., ) may require specialized catalysts, as yields are generally lower.

Biological Activity

1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its unique structure, featuring a chromeno core fused with a pyrrole ring and substituted with a benzyloxy group and a chloro atom, suggests significant potential for biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H25ClN2O4C_{28}H_{25}ClN_2O_4. The presence of a dimethylaminoethyl side chain enhances its solubility and potential biological activity. The structural features that contribute to its biological effects include:

  • Chromeno core : Provides a framework for interaction with biological targets.
  • Chloro substituent : May enhance reactivity and binding affinity.
  • Dimethylaminoethyl group : Improves solubility and bioavailability.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer properties . The compound's ability to interact with specific molecular targets such as enzymes and receptors suggests it may influence signal transduction pathways involved in cancer progression.

Case Study: In Vitro Evaluation

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, research demonstrated that derivatives of chromeno-pyrrole structures exhibited significant cytotoxic effects against HeLa (cervical cancer) and RD (rhabdomyosarcoma) cells. The mechanism of action appears to involve modulation of apoptotic pathways and inhibition of cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase activity.

Comparative Analysis

A study reported IC50 values for related compounds in the range of 48.65 ± 0.01 to 733.83 ± 0.10 μM against α-glucosidase, with a notable comparison to acarbose (IC50 = 750.90 ± 0.14 μM) as a standard inhibitor . The structure-activity relationship (SAR) indicates that modifications in substituents significantly affect inhibitory potency.

CompoundIC50 (μM)Remarks
Compound 5e48.65 ± 0.01Most potent derivative
Acarbose750.90 ± 0.14Standard inhibitor

The interaction of the compound with molecular targets likely involves:

  • Binding to active sites : The structural conformation allows for effective docking with enzyme active sites.
  • Modulation of signaling pathways : Influences pathways related to cell survival and proliferation.

Pharmacological Applications

Given its biological activities, this compound holds potential applications in:

  • Cancer therapy : As an anticancer agent targeting specific tumor types.
  • Diabetes management : Through inhibition of carbohydrate-digesting enzymes like α-glucosidase.

Q & A

Q. What synthetic strategies are optimal for synthesizing this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of chromeno-pyrrole derivatives typically involves multi-step reactions, including Friedel-Crafts alkylation, cyclization, and functional group modifications. Key reagents include:
  • Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
  • Palladium catalysts for coupling reactions to introduce aryl/alkyl groups .
  • Sodium borohydride or potassium permanganate for selective reductions/oxidations .
    Yield optimization requires:
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) .
  • Temperature control (60–80°C for cyclization steps to minimize side products) .
  • One-pot synthesis approaches to reduce intermediate isolation steps .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), dimethylamino groups (δ 2.2–3.0 ppm), and benzyloxy substituents (δ 4.5–5.5 ppm) .
  • X-ray crystallography : Resolve the chromeno-pyrrole core and confirm dihedral angles (<10° for planarity) .
  • HPLC : Validate purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., PI3K) or cyclooxygenase-2 (COX-2) at 1–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Combine:
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electron-deficient pyrrole ring) .
  • Molecular docking : Simulate binding to targets (e.g., DNA topoisomerase II) using AutoDock Vina; focus on hydrogen bonding with the dimethylaminoethyl group .
  • Pharmacophore modeling : Map essential features (e.g., hydrophobic benzyloxy group) using Schrödinger Suite .

Q. How should researchers address contradictions in reported biological activity data across similar compounds?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .

  • Structural impurities : Re-synthesize compounds with ≥98% purity (HPLC-validated) .

  • Substituent effects : Compare analogs (e.g., methoxy vs. chloro groups) in side-by-side assays (Table 1) .

    Table 1 : Substituent Impact on Biological Activity

    SubstituentActivity Trend (IC₅₀)Source
    4-MethoxyphenylEnhanced solubility
    4-FluorophenylImproved kinase inhibition
    DimethylaminoethylIncreased cytotoxicity

Q. What methodologies are effective for studying pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer :
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict intestinal absorption using lipid-coated filters .
  • Liver microsome assays : Assess metabolic stability (CYP450 enzymes) with LC-MS metabolite profiling .
  • LogP determination : Use shake-flask method (octanol/water) to optimize lipophilicity (target LogP 2–4) .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may stem from:
  • Bioavailability issues : Formulate nanoparticles (e.g., PLGA) to enhance solubility .
  • Metabolic inactivation : Co-administer CYP inhibitors (e.g., ketoconazole) in rodent models .
  • Dose translation : Adjust in vivo doses using allometric scaling (human equivalent dose = animal dose × (human/animal weight ratio)^0.33) .

Methodological Notes

  • Data-Driven Analysis : Cross-reference structural analogs (Tables in ) to contextualize findings.
  • Experimental Replication : Validate synthetic protocols (e.g., one-pot reactions ) and biological assays in triplicate.

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